molecular formula C19H18N6 B5403553 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine

Número de catálogo B5403553
Peso molecular: 330.4 g/mol
Clave InChI: KGGRVPOZABLABK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine, also known as BMS-986205, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including autoimmune disorders, cancer, and inflammation. In

Mecanismo De Acción

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine selectively inhibits Tyk2, a non-receptor tyrosine kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and IFN-α/β. By inhibiting Tyk2, this compound blocks the activation of downstream signaling molecules, such as STAT1, STAT3, and STAT4, and reduces the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, in a dose-dependent manner. Moreover, this compound has been shown to inhibit the proliferation and activation of T cells and to reduce the infiltration of immune cells into the affected tissues. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing the production of pro-angiogenic factors and by enhancing the anti-tumor immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has several advantages for lab experiments, including its high potency, selectivity, and pharmacokinetic properties. Moreover, this compound has demonstrated efficacy in several animal models of autoimmune diseases and cancer, suggesting its potential as a therapeutic agent. However, this compound has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

Direcciones Futuras

Several future directions can be pursued to further explore the therapeutic potential of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine. First, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with autoimmune diseases and cancer. Second, the combination of this compound with other immunomodulatory agents, such as checkpoint inhibitors or biologics, may enhance its therapeutic effects. Third, the identification of biomarkers that predict the response to this compound may help to select the patients who are most likely to benefit from this treatment. Finally, the development of more potent and selective Tyk2 inhibitors may further improve the therapeutic potential of this class of drugs.

Métodos De Síntesis

The synthesis of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine involves a series of chemical reactions, including the condensation of 2-(1H-benzimidazol-1-yl)pyridine-3-carbaldehyde with 5,6-dimethyl-4-aminopyrimidine, followed by reduction, acylation, and deprotection steps. The final product is obtained as a white solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and to reduce the infiltration of immune cells into the affected tissues. Moreover, this compound has demonstrated efficacy in several animal models of cancer, including melanoma, breast cancer, and lung cancer, by inhibiting tumor growth and metastasis.

Propiedades

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-14(2)22-11-23-18(13)21-10-15-6-5-9-20-19(15)25-12-24-16-7-3-4-8-17(16)25/h3-9,11-12H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGRVPOZABLABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.